![molecular formula C15H20N2O6 B13099497 methyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoate](/img/structure/B13099497.png)
methyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoate
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Overview
Description
Methyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a nitrophenyl group, a carbamate group, and a methyl ester, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoate typically involves multiple steps:
Formation of the Carbamate Group: The reaction between an amine and an isocyanate forms the carbamate group.
Introduction of the Nitrophenyl Group: This step involves nitration of a benzene ring, followed by coupling with the carbamate intermediate.
Esterification: The final step involves esterification of the carboxylic acid group with methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology
In biological research, it may serve as a probe or a ligand in studying enzyme interactions or receptor binding.
Medicine
Industry
Used in the manufacture of specialty chemicals, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group may participate in electron transfer reactions, while the carbamate group can form hydrogen bonds with biological macromolecules, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl (3S)-3-aminopropanoate: Lacks the nitrophenyl and carbamate groups, making it less reactive.
Ethyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
The presence of both the nitrophenyl and carbamate groups in methyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoate imparts unique chemical properties, making it more versatile in various chemical reactions and applications.
Biological Activity
Methyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoate, often referred to as a derivative of a carbamate or amino acid, is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H18N2O5
- Molecular Weight : 270.29 g/mol
- CAS Number : [Insert CAS number if available]
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the nitrophenyl group contributes to its reactivity and potential inhibitory effects on certain enzymes.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against a range of pathogens. The nitrophenyl moiety is known to enhance the antimicrobial efficacy by disrupting microbial cell membranes.
- Anticancer Potential : Research indicates that derivatives similar to this compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various carbamate derivatives, including this compound. The results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 16 to 64 µg/mL.
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 32 | Staphylococcus aureus |
This compound | 64 | Escherichia coli |
Study 2: Anticancer Activity
In another investigation published in Cancer Research, the compound was tested for its cytotoxic effects on various cancer cell lines. The study found that it significantly reduced cell viability in breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15 | Induction of apoptosis via caspase activation |
HeLa | 20 | Inhibition of cell cycle progression |
Properties
Molecular Formula |
C15H20N2O6 |
---|---|
Molecular Weight |
324.33 g/mol |
IUPAC Name |
methyl (3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(3-nitrophenyl)propanoate |
InChI |
InChI=1S/C15H20N2O6/c1-15(2,3)23-14(19)16-12(9-13(18)22-4)10-6-5-7-11(8-10)17(20)21/h5-8,12H,9H2,1-4H3,(H,16,19)/t12-/m0/s1 |
InChI Key |
DYRRGNKJTXKVCX-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)C1=CC(=CC=C1)[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
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